molecular formula C13H6N4O11 B1667309 Bis(2,4-dinitrophenyl)carbonate CAS No. 7497-12-3

Bis(2,4-dinitrophenyl)carbonate

Cat. No. B1667309
CAS RN: 7497-12-3
M. Wt: 394.21 g/mol
InChI Key: VJAMBZRWYAAZSN-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl)carbonate is a chemical compound with the molecular formula C13H6N4O11 . It is used in the preparation of azapeptides .


Molecular Structure Analysis

The molecular structure of Bis(2,4-dinitrophenyl)carbonate is characterized by a molecular weight of 394.21 g/mol and a monoisotopic mass of 394.003296 Da . The compound has 15 hydrogen bond acceptors and no hydrogen bond donors .


Physical And Chemical Properties Analysis

Bis(2,4-dinitrophenyl)carbonate has a density of 1.7±0.1 g/cm3, a boiling point of 583.5±50.0 °C at 760 mmHg, and a flash point of 261.7±32.1 °C . It has a polar surface area of 219 Å2 and a molar volume of 226.3±3.0 cm3 .

Scientific Research Applications

Surfactant Interactions and Kinetics

Bis(2,4-dinitrophenyl) carbonate has been studied for its interactions with various surfactants. Research by Possidonio and Seoud (1999) examined the hydrolysis of bis(2,4-dinitrophenyl) carbonate in the presence of different aqueous micelles, finding that the observed rate constants vary significantly based on the type of surfactant used. This study is crucial in understanding the kinetics of reactions involving bis(2,4-dinitrophenyl) carbonate in different surfactant environments (Possidonio & Seoud, 1999).

Educational Applications

Bis(2,4-dinitrophenyl) carbonate also serves as a subject for educational research projects. Seoud et al. (2015) presented an interdisciplinary project for science students, focusing on the pH-independent hydrolysis of bis(2,4-dinitrophenyl) carbonate. This project is designed to enhance students' understanding of kinetics and mechanistic theory in chemistry (Seoud et al., 2015).

Chromatography and Analysis

In the field of chromatography, bis(2,4-dinitrophenyl) carbonate has been used for the analysis of oligomeric ethylene glycols. Warshawsky et al. (1983) described how bis(2,4-dinitrophenylation) of oligomeric ethylene glycols allows for their chromatographic separation and analysis, demonstrating its utility in chemical analysis processes (Warshawsky et al., 1983).

Chemiluminescence Studies

The compound has been investigated in the field of chemiluminescence. Capomacchia et al. (1987) studied the native peroxyoxalate chemiluminescence resulting from the reaction of bis(2,4-dinitrophenyl) oxalate and hydrogen peroxide. This research provides insights into the potential applications of bis(2,4-dinitrophenyl) carbonate in chemiluminescent detection systems (Capomacchia et al., 1987).

Mechanistic Studies in Organic Chemistry

Additionally, bis(2,4-dinitrophenyl) carbonate hasbeen explored in mechanistic studies in organic chemistry. Research by Castro et al. (2008) focused on the pyridinolysis of diaryl carbonates, including bis(2,4-dinitrophenyl) carbonate. Their findings provide valuable insights into the reaction mechanisms and kinetics involved in the interaction of bis(2,4-dinitrophenyl) carbonate with pyridines, contributing to a deeper understanding of these chemical processes (Castro et al., 2008).

Use in Synthesis and Protection of Glycols

The reversible protection of oligomeric ethylene glycols by bis(2,4-dinitrophenylation) has also been explored. Warshawsky and Shoef (1984) described how bis-(2,4-dinitrophenyl)glycols can be used in the synthesis and purification of glycols. This research highlights the utility of bis(2,4-dinitrophenyl) carbonate in synthetic organic chemistry, particularly in the preparation of pure glycols from commercial mixtures (Warshawsky & Shoef, 1984).

Application in Catalysis

Further, bis(2,4-dinitrophenyl) carbonate has been studied for its role in catalysis. Longhinotti et al. (2005) researched the catalytic effect of a dinuclear Fe(III) complex in the hydrolysis of bis(2,4-dinitrophenyl) phosphate. This study provides insights into the potential catalytic applications of bis(2,4-dinitrophenyl) carbonate in hydrolytic reactions, expanding its scope in chemical synthesis (Longhinotti et al., 2005).

properties

IUPAC Name

bis(2,4-dinitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N4O11/c18-13(27-11-3-1-7(14(19)20)5-9(11)16(23)24)28-12-4-2-8(15(21)22)6-10(12)17(25)26/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAMBZRWYAAZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225928
Record name Bis(2,4-dinitrophenyl)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dinitrophenyl)carbonate

CAS RN

7497-12-3
Record name Bis(2,4-dinitrophenyl)carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC405026
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405026
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(2,4-dinitrophenyl)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
OA El Seoud, MI El Seoud… - The Journal of Organic …, 1997 - ACS Publications
The pH-independent hydrolysis of bis(2,4-dinitrophenyl) carbonate, DNPC, in aqueous acetonitrile was studied spectrophotometrically from 20 to 45 C. The binary solvent composition …
Number of citations: 32 pubs.acs.org
S Possidonio, OA El Seoud - Journal of molecular liquids, 1999 - Elsevier
The pH-independent hydrolysis of bis (2,4-dinitrophenyl) carbonate in the presence of aqueous micelles of sodium dodecyl sulfate, sodium dodecylbenzene sulfonate, …
Number of citations: 18 www.sciencedirect.com
OA El Seoud, PAR Pires, EO Moraes… - Journal of Laboratory …, 2015 - researchgate.net
We present an interdisciplinary project (physical-and organic chemistry/spectroscopy) on the kinetics of the pH-independent hydrolysis of bis (2, 4-dinitrophenyl) carbonate in mixtures …
Number of citations: 3 www.researchgate.net
NM Hamilton - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 7497‐12‐3 ] C 13 H 6 N 4 O 11 (MW 394.21) InChI = 1S/C13H6N4O11/c18‐13(27‐11‐3‐1‐7(14(19)20)5‐9(11)16(23)24)28‐12‐4‐2‐8(15(21)22)6‐10(12)17(25)26/h1‐6H InChIKey = …
Number of citations: 0 onlinelibrary.wiley.com
EA Castro, C Domecq, JG Santos - International Journal of …, 2011 - Wiley Online Library
The reactions of a series of anilines with phenyl 2,4‐dinitrophenyl (1), 4‐nitrophenyl 2,4‐dinitrophenyl (2), and bis(2,4‐dinitrophenyl) (3) carbonates are subjected to a kinetic …
Number of citations: 1 onlinelibrary.wiley.com
E Castro, C Soto, B Vásquez, JG Santos Blanco - 2008 - repositorio.uc.cl
The reactions of secondary alicyclic (SA) amines with 4-nitrophenyl 2, 4-dinitrophenyl carbonate (4) and bis (2, 4-dinitrophenyl) carbonate (5) are subjected to a kinetic investigation in …
Number of citations: 10 repositorio.uc.cl
M Quibell, WG Turnell, T Johnson - Journal of the Chemical Society …, 1993 - pubs.rsc.org
A new synthesis of azapeptides for use in the study of a proteolytic enzyme associated with Alzheimer's disease is described. The method utilizes fluoren-9-ylmethoxycarbonyl (Fmoc) …
Number of citations: 87 pubs.rsc.org
EA Castro, M Acuna, C Soto, C Trujillo… - Journal of Physical …, 2008 - Wiley Online Library
The reactions of 4‐methylphenyl and 4‐chlorophenyl 4‐nitrophenyl carbonates (1 and 2, respectively), phenyl, 4‐methylphenyl, 4‐chlorophenyl, and 4‐nitrophenyl 2,4‐dinitrophenyl …
Number of citations: 19 onlinelibrary.wiley.com
CJ Gray, M Quibell, N Baggett… - International Journal of …, 1992 - Wiley Online Library
The solid (gel)‐phase peptide synthesis of peptides, each containing an azaglutamine residue, has been examined. Procedures using various mono‐, di‐ and tripeptide and carbazate …
Number of citations: 44 onlinelibrary.wiley.com
OA El Seoud, PAR Pires, H Nawaz… - Book of Abstracts, 2013 - repositorio.usp.br
ReP USP - Detalhe do registro: The constructivist approach in the undergraduate laboratory: using the kinetics of Ph-independent hydrolysis of bis (2,4-dinitrophenyl) carbonate to teach …
Number of citations: 0 repositorio.usp.br

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